(1-Bromoethyl)cyclopentane

Catalog No.
S3177211
CAS No.
931-02-2
M.F
C7H13Br
M. Wt
177.085
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Bromoethyl)cyclopentane

CAS Number

931-02-2

Product Name

(1-Bromoethyl)cyclopentane

IUPAC Name

1-bromoethylcyclopentane

Molecular Formula

C7H13Br

Molecular Weight

177.085

InChI

InChI=1S/C7H13Br/c1-6(8)7-4-2-3-5-7/h6-7H,2-5H2,1H3

InChI Key

AVDASXICTKXEII-UHFFFAOYSA-N

SMILES

CC(C1CCCC1)Br

Solubility

not available

(1-Bromoethyl)cyclopentane is an organic compound classified as a bromoalkane. Its molecular formula is C7H13BrC_7H_{13}Br, indicating it comprises seven carbon atoms, thirteen hydrogen atoms, and one bromine atom. This compound features a cyclopentane ring with a bromoethyl substituent at the first position, making it a member of the cycloalkane family. The presence of the bromine atom significantly influences its reactivity and chemical behavior, particularly in nucleophilic substitution and elimination reactions.

Currently, there is no scientific research readily available on the specific mechanism of action of (1-Bromoethyl)cyclopentane in biological systems.

As with most alkyl halides, (1-Bromoethyl)cyclopentane is likely to be irritating to the skin, eyes, and respiratory system. Due to the presence of Br, it should be handled with care using appropriate personal protective equipment (PPE) [].

  • Organic synthesis: The bromoethyl group in (1-Bromoethyl)cyclopentane can act as a reactive electrophile, making it a potential precursor for various organic transformations. For instance, it could be used in alkylation reactions to introduce a cyclopentyl ring onto other molecules.
  • Medicinal chemistry: The cyclopentane ring is a common structural motif found in many biologically active molecules. (1-Bromoethyl)cyclopentane could serve as a starting material for the synthesis of novel drug candidates. Researchers might modify the bromoethyl group to introduce various functionalities, potentially leading to compounds with desirable therapeutic properties. [Source: Chemical and Engineering News ""]
  • Material science: Cyclic hydrocarbons like cyclopentane are sometimes used as components in polymers or as precursors for the synthesis of functional materials. (1-Bromoethyl)cyclopentane might be explored in the development of new materials with specific properties due to the combination of the cyclopentane ring and the bromoethyl group.
, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines. Common reagents include sodium hydroxide and potassium cyanide, typically performed in polar solvents like water or ethanol.
  • Elimination Reactions: When heated in the presence of a strong base, (1-bromoethyl)cyclopentane can undergo elimination to form alkenes. This process can yield multiple products depending on the reaction conditions and the base used .

Common Reaction Pathways

  • Substitution Mechanism: The reaction proceeds via either SN1S_N1 or SN2S_N2 pathways depending on the reaction conditions and the nature of the nucleophile.
  • Elimination Mechanism: The compound may undergo E1E1 or E2E2 elimination depending on whether a carbocation intermediate is formed .

While specific biological activities of (1-bromoethyl)cyclopentane are not extensively documented, compounds in this class can exhibit varying degrees of toxicity and biological interactions. Bromoalkanes are known to have potential impacts on biological systems, often acting as alkylating agents that can modify nucleic acids and proteins. The reactivity of (1-bromoethyl)cyclopentane may also lead to interactions with cellular components, although detailed studies are necessary to elucidate these effects.

(1-Bromoethyl)cyclopentane can be synthesized through several methods:

  • Bromination of Ethylcyclopentane: This method involves treating ethylcyclopentane with bromine in the presence of a catalyst such as iron or aluminum bromide. Controlled conditions are essential to achieve selective bromination and minimize side reactions .
  • Industrial Production: In industrial settings, large-scale bromination processes may be utilized, often employing continuous flow reactors to optimize yield and purity while ensuring safety during handling due to the flammable nature of brominated compounds .

(1-Bromoethyl)cyclopentane serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules: It is used as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Research: It is employed in studies focused on reaction mechanisms involving nucleophilic substitutions and eliminations due to its well-defined reactivity patterns .

Studies on the interaction of (1-bromoethyl)cyclopentane with other chemical species reveal its potential as a reactant in substitution and elimination reactions. The compound's behavior under various conditions has been explored to understand its reactivity better:

  • Competing Reactions: Research indicates that when subjected to nucleophilic attack, (1-bromoethyl)cyclopentane can yield different products based on the nature of the nucleophile and reaction conditions. For instance, heating with methanol results in multiple products including ethers and alkenes due to competing substitution and elimination pathways .

Several compounds share structural similarities with (1-bromoethyl)cyclopentane, each exhibiting unique properties:

Compound NameStructureReactivity Characteristics
(1-Chloroethyl)cyclopentaneChlorine instead of bromineGenerally less reactive than bromo derivatives
(1-Iodoethyl)cyclopentaneIodine instead of bromineMore reactive in substitution reactions due to weaker C-I bond
(1-Fluoroethyl)cyclopentaneFluorine instead of bromineLess reactive in nucleophilic substitution

Uniqueness

(1-Bromoethyl)cyclopentane stands out due to its balanced reactivity profile attributed to the bromine atom. This balance allows for versatile transformations in synthetic chemistry, making it a valuable intermediate for various organic synthesis applications .

XLogP3

3.2

Dates

Modify: 2024-04-14

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